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Compound of Interest

Compound Name: 3-Hydroxyindolin-2-one

Cat. No.: B1221191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to

characterize 3-Hydroxyindolin-2-one (also known as Dioxindole). Due to the limited

availability of comprehensive, experimentally verified spectral data for the unsubstituted parent

compound in public literature, this document combines theoretical predictions, data from

closely related analogs, and established spectroscopic principles to serve as a robust

reference for researchers.

Introduction to 3-Hydroxyindolin-2-one
3-Hydroxyindolin-2-one is a heterocyclic organic compound featuring an oxindole core

structure substituted with a hydroxyl group at the 3-position. This scaffold is of significant

interest in medicinal chemistry and drug development due to its presence in various biologically

active natural products and synthetic molecules. Its derivatives have shown potential as anti-

inflammatory, anti-cancer, and neuroprotective agents. Accurate structural elucidation and

characterization are paramount for understanding its chemical properties and biological activity,

for which spectroscopic methods are indispensable.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 3-Hydroxyindolin-2-one (C₈H₇NO₂), high-
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resolution mass spectrometry (HRMS) provides precise mass data, confirming its molecular

formula.

Data Presentation: Molecular Mass
Parameter Value Source

Molecular Formula C₈H₇NO₂ --INVALID-LINK--

Molecular Weight 149.15 g/mol --INVALID-LINK--

Exact Mass 149.04768 Da --INVALID-LINK--

Common Adducts (ESI+) [M+H]⁺, [M+Na]⁺ General ESI Practice

Expected m/z for [M+H]⁺ 150.05496 Calculated

Expected m/z for [M+Na]⁺ 172.03690 Calculated

Experimental Protocol: Electrospray Ionization (ESI)
HRMS

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a

suitable solvent (e.g., methanol, acetonitrile, or water) to create a stock solution.[1] Take 10

µL of this stock solution and dilute it with 1 mL of the analysis solvent (typically methanol or

acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of ~10

µg/mL.[1] The solution should be clear and free of particulates.[1]

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap instrument, equipped with an ESI source.[2]

ESI Source Parameters:

Ionization Mode: Positive (to observe [M+H]⁺ and [M+Na]⁺) or Negative.

Solvent Flow Rate: 120-300 µL/hr via syringe pump.[3]

Capillary Voltage: Typically 3-4 kV.
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Nebulizing and Drying Gas: Nitrogen gas flow and temperature are optimized to ensure

efficient desolvation.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the

protonated molecule ([M+H]⁺) or other adducts. The measured m/z is compared to the

theoretical value to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

organic compounds by providing information about the chemical environment, connectivity, and

spatial arrangement of atoms.

Data Presentation: Predicted ¹H NMR
Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-4 7.20 - 7.30 Doublet (d) 1H

H-5 6.85 - 6.95 Triplet (t) 1H

H-6 7.10 - 7.20 Triplet (t) 1H

H-7 6.75 - 6.85 Doublet (d) 1H

H-3 5.20 - 5.30 Singlet (s) 1H

OH-3 6.00 - 6.20 Broad Singlet (br s) 1H

NH-1 10.20 - 10.40 Singlet (s) 1H

Note: Predicted values are based on standard chemical shift tables and data from substituted

analogs. Actual values may vary.

Data Presentation: Predicted ¹³C NMR
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Solvent: DMSO-d₆, Reference: DMSO-d₆ at 39.52 ppm

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 (C=O) 178.0 - 180.0

C-3 (CH-OH) 75.0 - 77.0

C-3a 130.0 - 132.0

C-4 124.0 - 126.0

C-5 121.0 - 123.0

C-6 128.0 - 130.0

C-7 109.0 - 111.0

C-7a 141.0 - 143.0

Note: Predicted values are based on chemical shift correlation tables and spectral data of

similar structures.[1][4]

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the purified 3-Hydroxyindolin-2-one in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR

tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Optimize the spectral width, number of scans (typically 8-16), and relaxation delay.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
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Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

A larger number of scans is typically required due to the low natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

2D NMR (Optional but Recommended): Acquire COSY (H-H correlation), HSQC (direct C-H

correlation), and HMBC (long-range C-H correlation) spectra to confirm assignments and

establish connectivity within the molecule.[6]

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Characteristic IR Absorptions
Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3450 - 3300 O-H Stretch Alcohol (H-bonded) Strong, Broad

3350 - 3250 N-H Stretch Amide Medium

3100 - 3000 C-H Stretch Aromatic Medium

1710 - 1680 C=O Stretch Amide (Lactam) Strong, Sharp

1620 - 1580 C=C Stretch Aromatic Ring Medium

1250 - 1150 C-O Stretch Alcohol Medium

800 - 740 C-H Bend Aromatic (o-disubst.) Strong

Note: Expected ranges are based on standard IR correlation tables and spectra of related

compounds like oxindole.[2][7]
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Experimental Protocol: FT-IR (Thin Solid Film or KBr
Pellet)

Sample Preparation (Thin Film Method):

Dissolve a small amount (~2-5 mg) of the solid sample in a few drops of a volatile solvent

(e.g., acetone or methylene chloride).[8]

Place one drop of the resulting solution onto the surface of a single salt plate (KBr or

NaCl).[8]

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on

the plate.[8]

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder using

an agate mortar and pestle.[9]

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.[9]

Data Acquisition:

Place the sample holder (with the salt plate or KBr pellet) into the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).

Acquire the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹). The

instrument software will automatically ratio the sample spectrum against the background.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule,

particularly in conjugated systems. The indolin-2-one core contains a conjugated system, which

is expected to produce characteristic absorptions in the UV region.
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Data Presentation: Expected UV-Vis Absorption
Solvent λₘₐₓ (nm) Electronic Transition

Methanol / Ethanol ~250-260 nm π → π

Methanol / Ethanol ~280-290 nm n → π

Note: The exact position and intensity of absorption bands are solvent-dependent. These are

estimated values based on the oxindole chromophore.

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 3-Hydroxyindolin-2-one in a UV-transparent solvent (e.g.,

methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

Perform serial dilutions to prepare a sample with an absorbance in the optimal range (0.1 -

1.0 AU). A typical concentration is around 10-50 µM.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[10]

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as the blank/reference.[11]

Place the blank cuvette in the reference beam path of the spectrophotometer.

Fill a second quartz cuvette with the sample solution and place it in the sample beam path.

Perform a baseline correction with the blank cuvette in both sample and reference holders.

[11][12]

Scan the sample across a suitable wavelength range (e.g., 200-400 nm) to record the

absorbance spectrum.[11]

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
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Visualizations: Workflows and Pathways
Diagram: General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic characterization of 3-Hydroxyindolin-2-one.

Diagram: Signaling Pathway Inhibition
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Caption: Inhibition of inflammatory pathways by a 3-hydroxyindolin-2-one derivative.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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